2,2-Dimethylchroman-8-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which share a similar structure to 2,2-dimethylchroman-8-carboxylic acid, have been studied extensively for their interaction with the enzyme aromatase . Aromatase is the main enzyme involved in the biosynthesis of estrogen from androgens , and it plays a significant role in estrogen-dependent breast cancer (EDBC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2-Dimethylchroman-8-carboxylic acid involves the reaction of 2,2-dimethylchroman with n-butyllithium in diethyl ether. The reaction is carried out at room temperature, and the product is obtained after a series of purification steps . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the chroman ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethylchroman-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other chroman derivatives.
Biology: The compound exhibits interesting biological activities, making it a subject of study in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2,2-Dimethyl-6-chromanecarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2,2-Dimethyl-3,4-dihydro-2H-chromene-6-carboxylic acid: Another similar compound with slight structural variations.
Uniqueness: 2,2-Dimethylchroman-8-carboxylic acid is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNKZSZUCRDOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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